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Compound of Interest

Compound Name: Fmoc-Asu(Oall)-OH

Cat. No.: B12848431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Asu(Oall)-OH and Fmoc-
Asp(Oall)-OH, two N-a-Fmoc-protected amino acids featuring an allyloxycarbonyl (OAll) side-
chain protecting group. A significant point of clarification is the distinction between "Asu" (a-
aminosuberic acid) and "Asp" (aspartic acid), which are different amino acids. Due to the
prevalence of information on the aspartic acid derivative, this guide will focus primarily on
Fmoc-Asp(OAIll)-OH, while presenting the available data for Fmoc-Asu(Oall)-OH.

Section 1: Fmoc-L-Aspartic Acid B-Allyl Ester
(Fmoc-Asp(OAIl)-OH)

Fmoc-Asp(Oall)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS),
particularly within the widely adopted Fmoc/tBu strategy.[1] Its key feature is the allyl ester
(OAIl) protecting the -carboxyl group of aspartic acid. This protection scheme offers significant
advantages in synthesizing complex peptides.

Chemical Structure and Properties

The chemical structure of Fmoc-Asp(OAll)-OH consists of an L-aspartic acid core, with its a-
amino group protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group and its (3-
carboxyl group shielded by an allyl ester.

Chemical Structure of Fmoc-Asp(OAll)-OH
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A 2D representation of the chemical structure of Fmoc-Asp(Oall)-OH.

Quantitative Data

The following table summarizes the key physicochemical properties of Fmoc-Asp(Oall)-OH.

Property Value References
CAS Number 146982-24-3 [2]
Molecular Formula C22H21NOe [2][3]
Molecular Weight 395.41 g/mol [4]
White powder or white
Appearance ) [3]
crystalline powder
Melting Point 113-119 °C

Optical Rotation [a]20/D

-27 +2° (¢ = 1% in DMF)

[3]

Purity (HPLC) >98.0%
Soluble in DMF and
Solubility dichloromethane; slightly [5]

soluble in water.

Experimental Protocols

1. Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the standard procedure for coupling Fmoc-Asp(Oall)-OH to a growing

peptide chain on a solid support.[1]

Workflow for a Single Coupling Cycle in Fmoc-SPPS
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Resin with N-terminal Fmoc-protected peptide

:

Fmoc Deprotection
(20% piperidine in DMF)

:

Wash with DMF

:

Coupling of Fmoc-Asp(Oall)-OH
(Coupling agent, Base in DMF)

:

Wash with DMF

@ext cycle or final deprotection

Click to download full resolution via product page

General workflow for the incorporation of Fmoc-Asp(Oall)-OH in solid-phase peptide synthesis.

Detailed Steps:

e Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide
(DMF) for an adequate period.

o Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the
Fmoc protecting group from the N-terminus of the growing peptide chain.

e Washing: Thoroughly wash the resin with DMF to remove residual piperidine and
byproducts.
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e Coupling:

o Dissolve Fmoc-Asp(Oall)-OH (typically 3-5 equivalents relative to the resin loading) and a
suitable coupling agent (e.g., HBTU, HATU) in DMF.

o Add a base, such as diisopropylethylamine (DIPEA), and allow for a short pre-activation
period.

o Add the activated amino acid solution to the resin and allow the coupling reaction to
proceed for 1-2 hours.[1]

¢ Washing: Wash the resin with DMF to remove excess reagents. The cycle can then be
repeated for the subsequent amino acid.

2. Orthogonal Deprotection of the Allyl (OAll) Side-Chain Protecting Group

The allyl group can be selectively removed while the peptide is still on the resin, without
affecting acid-labile (e.g., tBu, Boc, Trt) or base-labile (Fmoc) protecting groups.[1][6]

Signaling Pathway for Orthogonal Deprotection

Peptide-Resin with

Fmoc-Asp(Oall)-OH incorporated Selective Cleavage
\ Peptide-Resin with free
__________ P> Aspartic Acid side-chain
Pd(PPhs)« (Palladium Catalyst) J
+ Scavenger (e.g., Phenylsilane)

Click to download full resolution via product page

Logical diagram illustrating the selective removal of the OAIl group.
Detailed Steps:

» Resin Preparation: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM)
or a mixture of chloroform, acetic acid, and N-methylmorpholine.[1]
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o Catalyst and Scavenger Solution: Prepare a solution of a palladium(0) catalyst, such as
Pd(PPhs)4, and an allyl scavenger (e.g., phenylsilane or morpholine) in an appropriate
solvent.

» Deprotection Reaction: Add the catalyst/scavenger solution to the resin under an inert
atmosphere (e.g., nitrogen or argon) and agitate until the deprotection is complete, as
monitored by a suitable analytical method.

e Washing: Thoroughly wash the resin to remove the palladium catalyst and any byproducts.
The newly exposed carboxylic acid on the aspartic acid side chain is now available for
further modification.

Key Applications and Advantages

The primary advantage of using Fmoc-Asp(Oall)-OH is in the prevention of aspartimide
formation, a common side reaction in Fmoc-based SPPS, especially in sequences containing
Asp-Gly or Asp-His motifs.[7] The OAIl group is stable to the basic conditions used for Fmoc
removal, thus minimizing this side reaction.[1] Its orthogonal removal under mild, neutral
conditions allows for complex peptide modifications, such as side-chain lactamization to form
cyclic peptides.[7]

Section 2: Fmoc-L-a-Aminosuberic Acid Monoallyl
Ester (Fmoc-Asu(Oall)-OH)

Fmoc-Asu(Oall)-OH is a derivative of a-aminosuberic acid, an eight-carbon a-amino
dicarboxylic acid. It can be used to introduce a non-canonical amino acid with a longer side
chain into a peptide sequence. Information on this specific derivative is less abundant in
publicly available literature compared to its aspartic acid counterpart.

Chemical Structure and Properties

The structure consists of an L-a-aminosuberic acid backbone with Fmoc protection on the a-
amino group and an allyl ester on one of the two carboxyl groups.

Quantitative Data

The following data has been aggregated from supplier information.
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Property Value References

CAS Number 167368-90-3

C26H29NOa4 (Note: This may be

an error from the source, as
Molecular Formula )

the molecular weight suggests

a different formula)

Molecular Weight 451.52 g/mol

Note: Detailed experimental data such as melting point, optical rotation, and solubility are not
consistently reported in publicly accessible documents.

Experimental Protocols and Applications

While specific, detailed experimental protocols for the use and deprotection of Fmoc-
Asu(Oall)-OH are not readily available in the searched literature, it is reasonable to infer that
the general principles of Fmoc-SPPS and palladium-catalyzed deprotection of the OAIl group,
as described for Fmoc-Asp(Oall)-OH, would apply.[8] The longer side chain of aminosuberic
acid can be utilized to create longer-range cross-links within or between peptides, or to act as a
spacer arm for the attachment of other molecules.

Conclusion

Fmoc-Asp(Oall)-OH is a well-characterized and highly valuable reagent in peptide chemistry,
offering a robust solution for the incorporation of aspartic acid while minimizing side reactions
and enabling orthogonal side-chain manipulation. In contrast, while Fmoc-Asu(Oall)-OH
provides a tool for introducing a non-canonical, long-chain amino acid, detailed public data and
established protocols are less common. Researchers and drug development professionals
should consider the specific structural and chemical requirements of their target peptide when
selecting the appropriate building block. For complex syntheses involving aspartic acid, Fmoc-
Asp(Oall)-OH represents a superior and well-supported choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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